molecular formula C15H12O B12095713 1,7-Dimethyl-9H-fluoren-9-one

1,7-Dimethyl-9H-fluoren-9-one

Cat. No.: B12095713
M. Wt: 208.25 g/mol
InChI Key: HAAMILCZBFBQIH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-9H-fluoren-9-one is an organic compound belonging to the fluorenone family. It is characterized by a fluorenone core structure with two methyl groups attached at the 1 and 7 positions. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,7-dimethylfluorene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The resulting product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 1,7-dimethylfluorene. Typical reducing agents are lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Fluorenone derivatives with additional functional groups.

    Reduction: 1,7-Dimethylfluorene.

    Substitution: Halogenated or alkylated fluorenone derivatives.

Scientific Research Applications

1,7-Dimethyl-9H-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-9H-fluoren-9-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its fluorescent properties allow it to interact with specific biomolecules, enabling detection and analysis. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1,7-Dimethyl-9H-fluoren-9-one can be compared with other fluorenone derivatives, such as:

    9-Fluorenone: Lacks the methyl groups at positions 1 and 7, resulting in different reactivity and applications.

    2,7-Dimethyl-9H-fluoren-9-one: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.

    9,9-Dimethylfluorene: A fully reduced form with different physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for certain applications.

Properties

IUPAC Name

1,7-dimethylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-9-6-7-11-12-5-3-4-10(2)14(12)15(16)13(11)8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMILCZBFBQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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